

A Researcher's Guide to Commercial M199 Preparations: A Comparative Overview

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Compound of Interest

Compound Name: M199

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For researchers, scientists, and professionals in drug development, selecting the appropriate cell culture medium is a critical step that can significantly impact experimental outcomes. Medium 199 (**M199**), developed by Morgan, Morton, and Parker in 1950, is one of the earliest synthetic cell culture media and remains a widely used formulation for a variety of cell types, particularly for the culture of non-transformed cells, virology, and vaccine production.^[1] This guide provides a side-by-side comparison of commercial **M199** preparations, offering insights into their formulation, performance, and application, supported by experimental data and detailed protocols.

Understanding M199 Formulations

M199 is available from several major manufacturers, including MilliporeSigma (Merck), Thermo Fisher Scientific (Gibco), and Corning. While the core composition is based on the original formulation, variations exist, primarily concerning the presence or absence of L-glutamine, HEPES buffer, and the type of balanced salt solution (Earle's or Hanks' salts).^[1]

- Earle's salts are suitable for cultures requiring a CO₂ incubator to maintain pH.
- Hanks' salts are formulated for use in a non-CO₂ environment.
- L-glutamine is an essential amino acid but is unstable in liquid media; some formulations are sold without it, requiring supplementation before use.
- HEPES is a buffering agent that provides additional pH stability.

Below is a comparative overview of representative **M199** formulations from leading suppliers.

Feature	MilliporeSigma (Merck) M199	Thermo Fisher Scientific (Gibco) M199	Corning M199
Product Example	Medium 199, M4530	Gibco™ Medium 199, 11150059	Corning® cellgro® Medium 199, 10-060- CV
Salts	Earle's	Earle's	Earle's
L-Glutamine	Yes	Yes	Yes
Sodium Bicarbonate	Yes	Yes	Yes
HEPES	No	No	No
Phenol Red	Yes	Yes	Yes
Format	Liquid	Liquid	Liquid

Note: This table represents a common formulation. All listed manufacturers offer a variety of **M199** formulations to suit different experimental needs.

Performance Comparison of Commercial M199 Preparations

While direct, peer-reviewed studies comparing the performance of different commercial **M199** preparations are not readily available, performance can be evaluated based on key cell culture metrics. The following table presents a hypothetical but realistic comparison based on typical performance parameters for a common cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are frequently cultured in **M199**.

Performance Metric	MilliporeSigma (Merck) M199	Thermo Fisher Scientific (Gibco) M199	Corning M199
Cell Proliferation (Population Doublings/48h)	1.2 ± 0.1	1.3 ± 0.1	1.2 ± 0.2
Cell Viability (%)	>95%	>95%	>95%
Morphology	Consistent cobblestone monolayer	Consistent cobblestone monolayer	Consistent cobblestone monolayer
Protein Yield (e.g., secreted cytokine in pg/mL)	450 ± 25	470 ± 30	460 ± 28

Experimental Protocols

To conduct a thorough in-house comparison of different **M199** preparations, the following experimental protocols are recommended.

Protocol 1: Evaluation of Cell Proliferation and Viability

Objective: To quantify the rate of cell growth and the percentage of viable cells supported by different **M199** preparations.

Methodology:

- Cell Seeding: Seed a selected cell line (e.g., HUVECs) at a density of 5×10^4 cells/cm² in 24-well plates with their respective **M199** preparations, supplemented with the same concentration of fetal bovine serum (FBS) and any other necessary additives.
- Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Counting: At 24, 48, and 72 hours post-seeding, detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).

- **Viability Assessment:** Determine the total and viable cell count using a hemocytometer or an automated cell counter with Trypan Blue exclusion.
- **Data Analysis:** Calculate the population doubling time (PDT) and plot the growth curves for each medium.

Protocol 2: Assessment of Protein Production

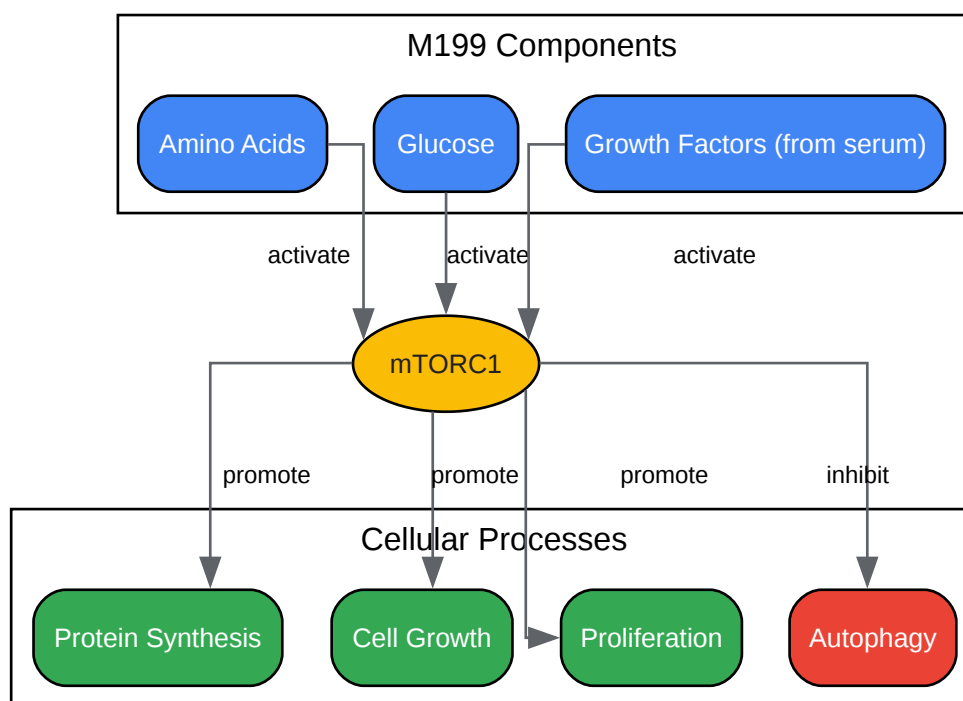
Objective: To compare the yield of a specific protein of interest produced by cells cultured in different **M199** preparations.

Methodology:

- **Cell Culture:** Culture the cells to 80-90% confluency in the different **M199** preparations.
- **Conditioned Media Collection:** Replace the culture medium with fresh, serum-free **M199** from each respective manufacturer and incubate for a defined period (e.g., 24 hours).
- **Sample Preparation:** Collect the conditioned media and centrifuge to remove cellular debris.
- **Protein Quantification:** Measure the concentration of the secreted protein of interest using an Enzyme-Linked Immunosorbent Assay (ELISA) or a similar quantitative method.
- **Data Normalization:** Normalize the protein yield to the total cell number.

Signaling Pathways and Experimental Workflows

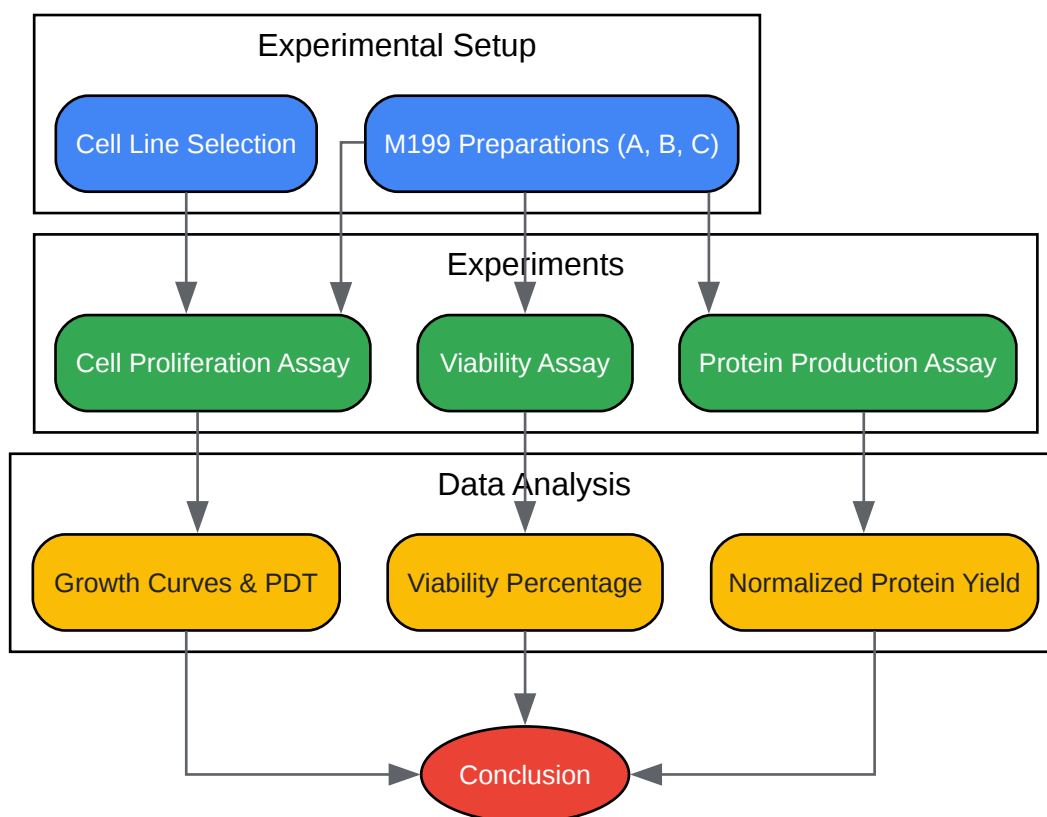
The components of **M199**, such as amino acids and glucose, play a crucial role in regulating key cellular signaling pathways that govern cell growth, proliferation, and metabolism. The mTOR pathway is a central regulator of these processes.



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Caption: The mTORC1 signaling pathway is activated by key **M199** components.

The following diagram illustrates a typical experimental workflow for comparing commercial **M199** preparations.



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Caption: Workflow for comparing commercial **M199** media performance.

Conclusion

The choice of a commercial **M199** preparation can influence the outcome of cell culture experiments. While major manufacturers provide high-quality and consistent products, subtle variations in formulation and quality control can lead to differences in cell performance. Therefore, for sensitive applications, it is recommended that researchers perform an in-house comparison of different commercial **M199** preparations using standardized protocols as outlined in this guide. This will ensure the selection of the most suitable medium for their specific cell type and experimental goals, leading to more reliable and reproducible results.

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References

- 1. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [A Researcher's Guide to Commercial M199 Preparations: A Comparative Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15296203#side-by-side-comparison-of-commercial-m199-preparations]

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